2-(2-Chlorophenoxy)butanoyl chloride

Catalog No.
S3324919
CAS No.
344410-82-8
M.F
C10H10Cl2O2
M. Wt
233.09 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Chlorophenoxy)butanoyl chloride

CAS Number

344410-82-8

Product Name

2-(2-Chlorophenoxy)butanoyl chloride

IUPAC Name

2-(2-chlorophenoxy)butanoyl chloride

Molecular Formula

C10H10Cl2O2

Molecular Weight

233.09 g/mol

InChI

InChI=1S/C10H10Cl2O2/c1-2-8(10(12)13)14-9-6-4-3-5-7(9)11/h3-6,8H,2H2,1H3

InChI Key

RKCZDSUAJYDITF-UHFFFAOYSA-N

SMILES

CCC(C(=O)Cl)OC1=CC=CC=C1Cl

Canonical SMILES

CCC(C(=O)Cl)OC1=CC=CC=C1Cl

Molecular Structure Analysis

The structure of 2-(2-Chlorophenoxy)butanoyl chloride consists of three key parts:

  • Chlorophenoxy group: A chlorinated phenyl ring (C6H4Cl) attached to the molecule through an oxygen atom (O). The chlorine atom's position on the ring is at the 2nd position relative to the connection point with the oxygen atom.
  • Butanoyl group: A four-carbon chain (CH2CH2CH2CO) ending in a carbonyl group (C=O).
  • Acid chloride group: A carbonyl group (C=O) bonded to a chlorine atom (Cl).

This combination suggests the molecule's functionality as an acylating agent due to the reactive acid chloride group.


Chemical Reactions Analysis

  • Acylation: The acid chloride group can react with various nucleophiles (compounds with electron-donating centers) to form amides, esters, or ketones. For instance, reaction with an amine (R-NH2) could yield an amide (R-C(O)-NH-R').

(Balanced Equation):

R-C(O)Cl + R'-NH2 → R-C(O)-NH-R' + HCl

  • Hydrolysis: The compound can undergo hydrolysis in water to form the corresponding carboxylic acid (2-(2-chlorophenoxy)butanoic acid) and hydrochloric acid.

(Balanced Equation):

R-C(O)Cl + H2O → R-COOH + HCl


Physical And Chemical Properties Analysis

  • Physical state: Likely a solid or viscous liquid at room temperature.
  • Melting point: Expected to be above room temperature due to the presence of the aromatic ring and relatively long carbon chain.
  • Boiling point: Likely high due to the presence of the chlorinated aromatic ring.
  • Solubility: Relatively insoluble in water due to the nonpolar nature of the aromatic ring and the hydrocarbon chain. May be soluble in organic solvents like dichloromethane or chloroform.
  • Stability: Acyl chlorides are generally moisture-sensitive and prone to hydrolysis. 2-(2-Chlorophenoxy)butanoyl chloride is likely to be unstable in the presence of water or humid environments.

There is no current information available on the specific mechanism of action of 2-(2-Chlorophenoxy)butanoyl chloride in any biological systems.

Due to the lack of specific data, it's important to consider the general hazards associated with acyl chlorides:

  • Corrosivity: Acyl chlorides can be corrosive to skin, eyes, and respiratory tract.
  • Lacrimation: Can cause tearing and irritation to the eyes.
  • Toxicity: Limited information exists, but some acyl chlorides can be toxic upon inhalation, ingestion, or skin contact.
  • Reactivity: Acyl chlorides can react exothermically (with heat release) with water or alcohols.

XLogP3

4

Dates

Modify: 2023-08-19

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